The Metabolic Modulator: A Technical Deep Dive into [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (GW501516)
The Metabolic Modulator: A Technical Deep Dive into [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid (GW501516)
Executive Summary
GW501516 (also known as Cardarine or Endurobol) represents one of the most fascinating "what ifs" in modern metabolic pharmacology. Originally synthesized by a collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals in the early 1990s, it was designed as a selective Peroxisome Proliferator-Activated Receptor delta (PPAR
Its primary therapeutic promise lay in its ability to reverse metabolic abnormalities associated with obesity and dyslipidemia—effectively mimicking the physiological effects of exercise ("exercise in a pill"). However, its development was abruptly halted in 2007 following preclinical toxicology reports linking the compound to rapid carcinogenesis in multiple organs. Today, it exists in a regulatory gray zone: abandoned by pharma, banned by WADA, yet widely circulated in underground performance-enhancement markets.
This guide provides a rigorous technical analysis of the molecule's chemistry, pharmacodynamics, synthesis, and the forensic methodologies used to detect it.
Chemical Identity & Synthesis
IUPAC Name: {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid
The molecule is characterized by a flexible thioether linkage connecting a hydrophobic trifluoromethyl-phenyl-thiazole "tail" to a polar phenoxyacetic acid "head." This amphiphilic structure is critical for its binding affinity to the PPAR
Optimized Synthesis Protocol
While early routes were low-yielding, the optimized synthesis described by Wei et al. (2003) utilizes a regiocontrolled dialkylation strategy.
Experimental Logic: The synthesis hinges on the distinct nucleophilicity of the sulfur and oxygen atoms in the mercaptophenol intermediate. By controlling base strength and leaving group reactivity, one can sequentially alkylate the sulfur (to attach the thiazole tail) and the oxygen (to attach the acetic acid head) in a streamlined manner.
Figure 1: Optimized synthetic route highlighting the sequential S-alkylation and O-alkylation steps.
Pharmacodynamics: The PPAR Switch
GW501516 is a high-affinity agonist (
Mechanism of Action
Unlike PPAR
-
Activation: GW501516 enters the nucleus and binds to PPAR
. -
Heterodimerization: The complex recruits Retinoid X Receptor (RXR).
-
Transrepression to Transactivation: The complex releases co-repressors (e.g., SMRT) and recruits co-activators (e.g., PGC-1
). -
Gene Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.
Key Downstream Targets:
-
CPT1 (Carnitine Palmitoyltransferase I): Rate-limiting enzyme for fatty acid transport into mitochondria.
-
PDK4 (Pyruvate Dehydrogenase Kinase 4): Inhibits glucose oxidation, forcing the cell to utilize lipids.
-
UCP3 (Uncoupling Protein 3): Increases energy expenditure.
Figure 2: The transcriptional signaling cascade initiated by GW501516 binding.
Therapeutic Efficacy vs. Toxicology
The duality of GW501516 is defined by its impressive metabolic benefits versus its catastrophic safety profile.
Pre-Clinical Efficacy Data
In rodent and primate models, the drug demonstrated profound effects on lipid handling and endurance.
| Parameter | Observed Effect | Mechanism |
| Triglycerides | Decreased (~30-50%) | Increased clearance of VLDL; upregulation of Lipoprotein Lipase (LPL). |
| HDL Cholesterol | Increased (~20-30%) | Increased expression of ApoA-I and ApoA-II (reverse cholesterol transport). |
| Endurance | Increased (~60-70%) | "Metabolic remodeling" of skeletal muscle fibers from glycolytic to oxidative. |
| Insulin Sensitivity | Improved | Reduction of intramuscular lipid accumulation. |
The Toxicology "Black Box"
The development of GW501516 was terminated by GSK in 2007. The pivotal reason was carcinogenicity .[1]
-
Study: 104-week bioassay in Han Wistar rats and CD-1 mice.
-
Findings: Administration of the drug resulted in the rapid development of neoplasms in multiple tissues, including:
-
Liver (Hepatocellular carcinoma)[1]
-
Stomach (Gastric tumors)
-
Bladder (Urothelial carcinoma)
-
-
Causality: While PPAR
activation promotes oxidative metabolism, it also upregulates VEGF (Vascular Endothelial Growth Factor) and promotes cell proliferation in certain contexts. The drug effectively "removed the brakes" on cell growth in these tissues.
Critical Note: Unlike many drugs that fail due to rare side effects, GW501516 failed because the cancer risk was consistent and dose-dependent in animal models. This led the World Anti-Doping Agency (WADA) to issue a rare "Health Warning" in 2013 to dissuade athletes from using black-market sources.
Analytical Detection Protocols
Because GW501516 is a banned substance (WADA Prohibited List S4.5), detection is a primary scientific application today.
Metabolism & Targets
The parent compound has a short half-life. Doping control relies on detecting its oxidized metabolites.
-
Target 1: GW501516-Sulfone (Longest detection window: ~40 days).[2]
LC-MS/MS Protocol
Objective: Quantitation of GW501516 metabolites in urine.
Step-by-Step Methodology:
-
Sample Prep: Take 2 mL urine. Add internal standard (e.g.,
-testosterone or analog). -
Hydrolysis: Enzymatic hydrolysis with
-glucuronidase ( ) at 50°C for 1 hour (to cleave glucuronide conjugates). -
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) at pH 9.6.
-
Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A/B (50:50).
-
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Negative Mode.
-
MRM Transitions (Mass-to-Charge Ratio):
-
Parent (GW501516): 452.1
188.1 (Quantifier) -
Sulfone Metabolite: 484.1
257.1 (Quantifier)
Figure 3: Forensic workflow for the detection of GW501516 abuse in sports.
References
-
Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport. Proceedings of the National Academy of Sciences, 98(9), 5306–5311. Link
-
Wei, Z. L., & Kozikowski, A. P. (2003).[5] A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta.[5] The Journal of Organic Chemistry, 68(23), 9116–9118.[5] Link
-
Sobolevsky, T., et al. (2012).[6][7] Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine.[6][7][8] Drug Testing and Analysis, 4(10), 754-760. Link
-
Newsholme, S. J., et al. (2009).[9] Mouse carcinogenicity study with GW501516, a PPAR delta agonist.[9][10][11] Toxicological Sciences, 108(Supplement 1), Abstract 2176. (Cited in WADA alerts; original data presented at Society of Toxicology).
-
World Anti-Doping Agency (WADA). (2013).[9] WADA Issues Alert on GW501516.[9] Link
Sources
- 1. biolongevitysupplements.com [biolongevitysupplements.com]
- 2. Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scivisionpub.com [scivisionpub.com]
